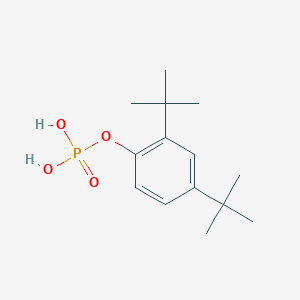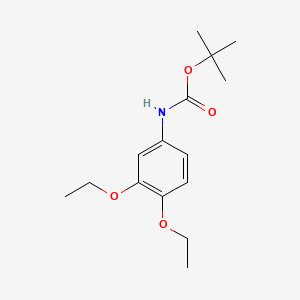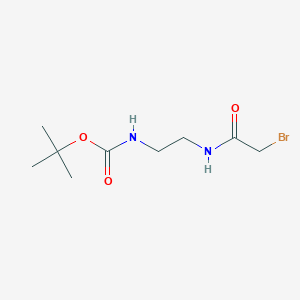
Mono(2,4-di-tert-butylphenyl)phosphate
Vue d'ensemble
Description
Mono(2,4-di-tert-butylphenyl)phosphate is an organophosphorus compound known for its role as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is widely used in various industrial applications, particularly in the stabilization of polymers .
Mécanisme D'action
Target of Action
Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .
Mode of Action
The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .
Biochemical Pathways
By inhibiting sPLA2, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .
Pharmacokinetics
Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .
Analyse Biochimique
Biochemical Properties
The pKa value, which indicates the acidity, is predicted to be 1.40±0.50 .
Cellular Effects
Mono(2,4-di-tert-butylphenyl)phosphate has been shown to have detrimental effects on cell growth . In particular, it has been found to inhibit cell growth in several mammalian cell lines . The cellular response to this compound is rapid and results in a significant decrease in mitochondrial membrane potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2,4-di-tert-butylphenyl)phosphate typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus oxychloride or phosphorus trichloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .
Analyse Des Réactions Chimiques
Types of Reactions
Mono(2,4-di-tert-butylphenyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various phosphates, phenolic derivatives, and substituted phenyl compounds. These products are often used in further chemical synthesis or as additives in industrial applications .
Applications De Recherche Scientifique
Mono(2,4-di-tert-butylphenyl)phosphate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: Another widely used antioxidant with similar stabilizing properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A common antioxidant used in polymers.
Uniqueness
Mono(2,4-di-tert-butylphenyl)phosphate is unique in its specific molecular structure, which provides distinct antioxidant properties. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications .
Propriétés
IUPAC Name |
(2,4-ditert-butylphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROEDUAFPSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)






![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)

